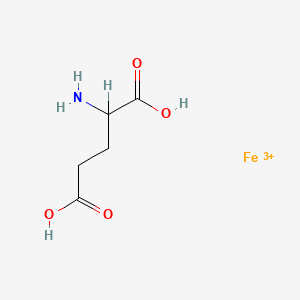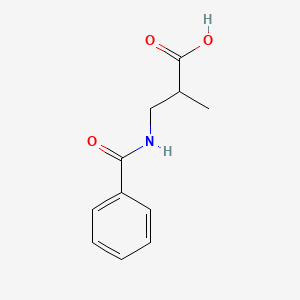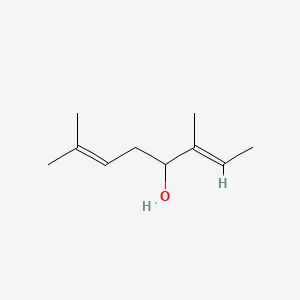
(E)-3,7-Dimethyl-2,6-octadien-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3,7-Dimethyl-2,6-octadien-4-ol, also known as geraniol, is a naturally occurring monoterpenoid and an alcohol. It is commonly found in essential oils of various aromatic plants such as rose, citronella, and palmarosa. Geraniol is widely used in the fragrance and flavor industries due to its pleasant rose-like aroma.
准备方法
Synthetic Routes and Reaction Conditions
Geraniol can be synthesized through several methods. One common synthetic route involves the acid-catalyzed hydration of myrcene, a naturally occurring terpene. The reaction typically uses sulfuric acid as a catalyst and proceeds under mild conditions to yield geraniol.
Industrial Production Methods
In industrial settings, geraniol is often extracted from essential oils through steam distillation. The essential oils are subjected to steam, which vaporizes the volatile compounds, including geraniol. The vapor is then condensed and collected, resulting in a mixture of essential oil components from which geraniol can be isolated through fractional distillation.
化学反应分析
Types of Reactions
Geraniol undergoes various chemical reactions, including:
Oxidation: Geraniol can be oxidized to form geranial (citral) and other related compounds.
Reduction: Reduction of geraniol can yield citronellol, another important fragrance compound.
Substitution: Geraniol can participate in substitution reactions, such as esterification to form geranyl acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing geraniol.
Substitution: Acidic or basic catalysts are often used in esterification reactions.
Major Products
Oxidation: Geranial (citral)
Reduction: Citronellol
Substitution: Geranyl acetate
科学研究应用
Geraniol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various terpenoids and other organic compounds.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the formulation of perfumes, cosmetics, and flavoring agents.
作用机制
Geraniol exerts its effects through various mechanisms:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis and death.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
相似化合物的比较
Geraniol is often compared with other similar compounds such as:
Citronellol: Similar in structure but differs in the position of the double bonds.
Nerol: An isomer of geraniol with a different configuration of the double bond.
Linalool: Another monoterpenoid alcohol with a different structure and aroma profile.
Geraniol is unique due to its distinct rose-like aroma and its wide range of applications in various industries.
属性
CAS 编号 |
85676-84-2 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
(2E)-3,7-dimethylocta-2,6-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(4)10(11)7-6-8(2)3/h5-6,10-11H,7H2,1-4H3/b9-5+ |
InChI 键 |
DBDAINYAWYUITG-WEVVVXLNSA-N |
手性 SMILES |
C/C=C(\C)/C(CC=C(C)C)O |
规范 SMILES |
CC=C(C)C(CC=C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


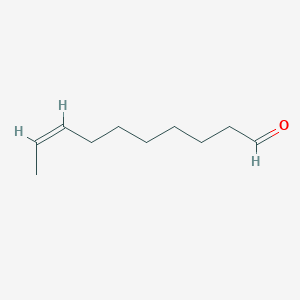
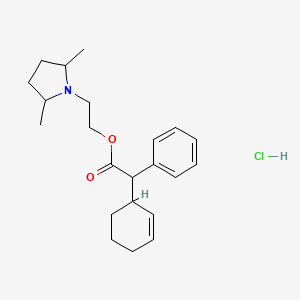
![1H-Pyrazole-5-carboxamide, N-[(3R,5S)-5-(aminocarbonyl)-1-(3-benzofuranylcarbonyl)-3-pyrrolidinyl]-1,3-diethyl-](/img/structure/B15175442.png)
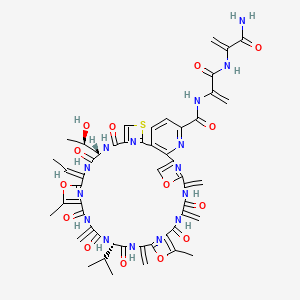
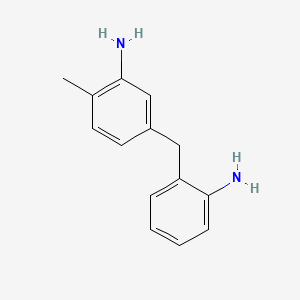
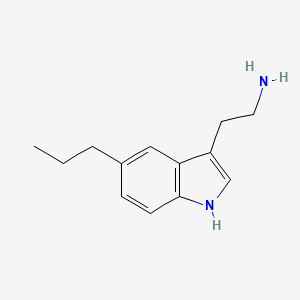
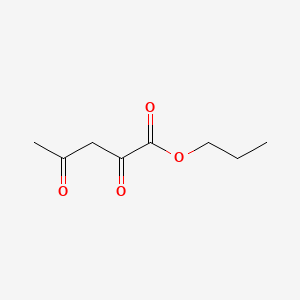

![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
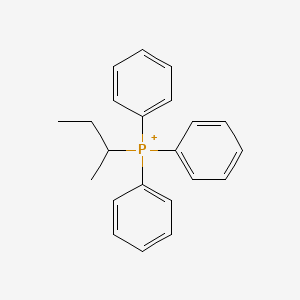

![4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-](/img/structure/B15175512.png)
